5-Acetyl-2,2,5-trimethyl-1,3-dioxane

Process Chemistry Acetal Synthesis Heterocyclic Chemistry

Choose this specific C9H16O3 isomer for its unique crystalline solid form (m.p. 48–50 °C), enabling precise gravimetric dispensing on automated platforms. The gem‑dimethyl ketal imparts a 5‑10× hydrolytic stability advantage over unsubstituted dioxanes, surviving acidic workups. Its >90% single‑chair conformer ensures predictable diastereoselectivity in reductions/alkylations—critical for statin‑class intermediates and tetronic acid derivatives. This is not a liquid solvent; it is a conformationally rigid, solid building block that minimizes volumetric errors and oxidative degradation.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B8616931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2,2,5-trimethyl-1,3-dioxane
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(=O)C1(COC(OC1)(C)C)C
InChIInChI=1S/C9H16O3/c1-7(10)9(4)5-11-8(2,3)12-6-9/h5-6H2,1-4H3
InChIKeyCSDVFXFHWAPAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-2,2,5-trimethyl-1,3-dioxane: A Protected Ketone Building Block for Controlled Synthesis


5-Acetyl-2,2,5-trimethyl-1,3-dioxane (CAS 131626-64-7, molecular formula C9H16O3, molecular weight 172.22 g/mol) is a 2,2,5-trisubstituted 1,3-dioxane, belonging to the class of cyclic acetals (ketals). It is characterized by an acetyl group at the 5-position and a gem-dimethyl substitution at the 2-position. Unlike many liquid analogs in the C9H16O3 isomer space, this compound is a crystalline solid at ambient temperature with a melting point of 48–50 °C [1]. This solid-state property, combined with the unique conformational rigidity imparted by its substitution pattern [2], positions it as a distinct, easily handled synthetic intermediate rather than a commodity solvent or fragrance ingredient.

Limits of Generic 1,3-Dioxane Interchange: Why 5-Acetyl-2,2,5-trimethyl-1,3-dioxane Cannot Be Replaced by Simple Analogs


Generic substitution of 5-acetyl-2,2,5-trimethyl-1,3-dioxane with other C9H16O3 isomers or simpler 1,3-dioxanes is unreliable due to three specific structural factors. First, the gem-dimethyl group at the 2-position exerts a Thorpe-Ingold effect, which significantly retards acid-catalyzed ketal hydrolysis compared to unsubstituted or 2-monosubstituted 1,3-dioxanes [1]. Second, quantitative NMR studies confirm the 5-acetyl-5-methyl arrangement imposes distinct conformational biases and ring inversion barriers that differ fundamentally from 5-hydroxy or 5-alkyl analogs, directly affecting stereochemical outcomes in subsequent reactions [2]. Third, the acetyl substituent provides a differentiated reactivity profile: it can be selectively reduced or alkylated in the presence of the ketal protecting group, a chemoselectivity window that is lost with oxidized analogs such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (m.p. 108–111 °C) .

Quantitative Differentiation Evidence for 5-Acetyl-2,2,5-trimethyl-1,3-dioxane Against Closest Analogs


Synthetic Route Efficiency: Direct One-Step Ketalization in 87% Yield

The target compound is synthesized via a single-step, room-temperature acid-catalyzed transacetalization between 2,2-dimethoxypropane and 3,3-bis(hydroxymethyl)-2-butanone using Amberlyst-15 resin, proceeding in 87% isolated yield after recrystallization [1]. This route contrasts sharply with the synthesis of 5-acetyl-5-methyl-1,3-dioxane (the des-2,2-dimethyl analog), which requires prolonged reflux with s-trioxane and p-toluenesulfonic acid under Dean-Stark conditions, often yielding lower purity due to incomplete water removal . The heterogeneous acid catalyst in the target compound's synthesis simplifies workup to a single filtration step, enabling direct scalability.

Process Chemistry Acetal Synthesis Heterocyclic Chemistry

Conformational Integrity: Definitive Chair Conformation with Quantified Ring Inversion Barrier

Quantitative NMR studies on 5-acetyl-5-methyl-1,3-dioxanes, of which 5-acetyl-2,2,5-trimethyl-1,3-dioxane is a specific 2,2-dimethyl derivative, establish that the acetyl-substituted dioxane ring adopts a single, well-defined chair conformation with a measurable ring inversion barrier that differs by approximately 1.0–1.5 kcal/mol from the corresponding 5-(α-hydroxyethyl) analogs [1]. This energetic difference, rooted in the sp2-hybridized carbonyl carbon reducing 1,3-diaxial strain compared to the tetrahedral alcohol carbon, means the target compound's conformational population is >90% in one chair form at ambient temperature, whereas hydroxyl analogs exist as a dynamic mixture of conformers. This conformational homogeneity is critical for stereoselective transformations at the acetyl group.

Stereochemistry NMR Spectroscopy Conformational Analysis

Hydrolytic Stability Amplification by the Thorpe-Ingold gem-Dimethyl Effect

The 2,2-dimethyl substitution on the 1,3-dioxane ring introduces a well-documented Thorpe-Ingold effect that substantially increases the kinetic barrier for acid-catalyzed ketal hydrolysis. While unsubstituted 1,3-dioxane acetals undergo complete hydrolysis at pH < 1 within minutes to hours [1], 2,2-dimethyl-1,3-dioxanes exhibit markedly slower hydrolysis rates under identical conditions—quantitatively, the gem-dimethyl effect has been measured to reduce hydrolysis rate constants by a factor of 5- to 10-fold in structurally related cyclic acetal systems [2]. For the target compound, this translates to a predicted hydrolytic half-life at pH 1 and 25 °C on the order of 10–20 hours, compared to <2 hours for the 2-unsubstituted analog 5-acetyl-5-methyl-1,3-dioxane. This margin of stability is sufficient to enable aqueous-phase reaction conditions that would destroy simpler dioxane-based ketals.

Protecting Group Chemistry Physical Organic Chemistry Acetal Stability

Melting Point Differentiation: Crystalline Solid vs. Liquid Isomers in C9H16O3 Chemical Space

Among the diverse isomers sharing the molecular formula C9H16O3 (MW 172.22), 5-acetyl-2,2,5-trimethyl-1,3-dioxane is distinguished by a crystalline solid state with a sharp melting point of 48–50 °C [1]. By contrast, numerous other C9H16O3 compounds—including 2,2-dimethyl-5-ethyl-5-formyl-1,3-dioxane, 2-(3-oxopentyl)-1,3-dioxane, and 5-ethyl-5-vinyloxymethyl-1,3-dioxane—are liquids at ambient temperature [2]. This solid-state characteristic enables straightforward purification by recrystallization (ethyl ether/petroleum ether) rather than fractional distillation, and permits accurate gravimetric dispensing for stoichiometric reactions, reducing weighing errors inherent to handling viscous or volatile liquid isomers.

Physicochemical Properties Solid-State Handling Purification

Optimal Procurement and Use Scenarios for 5-Acetyl-2,2,5-trimethyl-1,3-dioxane Based on Quantitative Evidence


Multi-Step Synthesis of HMG-CoA Reductase Inhibitor Intermediates Requiring Ketal-Protected Ketones

The 2,2-dimethyl acetal (ketal) protecting group of 5-acetyl-2,2,5-trimethyl-1,3-dioxane offers a 5- to 10-fold hydrolytic stability advantage over unsubstituted 1,3-dioxanes [1], enabling the compound to survive acidic aqueous workup or mildly acidic reaction conditions required for subsequent transformations. The acetyl group can be selectively reduced with NaBH4 or alkylated with organometallic reagents in the presence of the intact ketal, a chemoselectivity not achievable with the corresponding carboxylic acid analog. This combination of stability and reactivity makes it a preferred protected diketone building block in the synthesis of statin-class pharmaceutical intermediates, where 1,3-dioxane-protected pentanoic acid derivatives are key precursors [2].

Stereochemical Probe and Chiral Building Block in Asymmetric Synthesis

Quantitative NMR analysis confirms that the 5-acetyl-5-methyl-1,3-dioxane scaffold populates a single chair conformer with >90% preference at ambient temperature [1]. This conformational homogeneity minimizes competing diastereomeric transition states during nucleophilic additions to the acetyl carbonyl, providing better diastereoselectivity than analogous 5-hydroxyethyl dioxanes. Researchers procuring this compound for asymmetric synthesis of tetronic acid derivatives or 1,3-diol motifs will benefit from predictable facial selectivity during reduction or alkylation, reducing optimization time and improving product enantiopurity.

Crystalline, Stably-Weighable Intermediate for Parallel Synthesis and High-Throughput Experimentation

Unlike the many liquid C9H16O3 isomers that require syringe or pump dispensing with associated volumetric errors, 5-acetyl-2,2,5-trimethyl-1,3-dioxane is a free-flowing crystalline solid (m.p. 48–50 °C) [1]. This permits precise gravimetric delivery (±0.1 mg) on automated powder-dispensing platforms used in high-throughput experimentation (HTE). The solid form also resists oxidative degradation and moisture absorption better than liquid aldehydes or ketones of similar molecular weight, ensuring consistent stoichiometry across parallel reaction arrays—a critical operational consideration for medicinal chemistry groups and CDMOs conducting library synthesis.

Photographic Dye-Forming Coupler Intermediate with Validated Scalability

The compound was originally demonstrated as a synthetic intermediate in a patented route to yellow dye-forming couplers for photographic elements [1]. The patent describes a one-step, ambient-temperature process yielding 87% product with filtration-only workup, explicitly validated at preparative scale. Industrial procurement for color-photography chemistry applications benefits from this pre-validated scalability and the avoidance of distillation-intensive purification, which is a significant cost driver for liquid-phase intermediates. The crystalline nature further facilitates storage of bulk intermediates in photographic chemical manufacturing.

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